3-Acetyl-4-chlorobenzoic acid
Description
Contextualization within Substituted Benzoic Acid Chemistry
Substituted benzoic acids are a class of organic compounds that have a benzoic acid core with one or more hydrogen atoms on the benzene (B151609) ring replaced by other functional groups. The nature and position of these substituents profoundly influence the physical and chemical properties of the molecule, most notably its acidity. libretexts.orgopenstax.org
The electronic effects of the substituents are paramount. Electron-withdrawing groups, such as nitro or halogen groups, increase the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion through inductive or resonance effects. libretexts.org Conversely, electron-donating groups, like alkyl or methoxy (B1213986) groups, decrease acidity by destabilizing the anion. libretexts.org The position of the substituent relative to the carboxyl group is also critical, with ortho-substituents often exerting unique steric and electronic effects (the "ortho effect") that can significantly enhance acidity. wikipedia.org 3-Acetyl-4-chlorobenzoic acid, with its two electron-withdrawing substituents, is expected to be a stronger acid than benzoic acid itself.
Significance of Acetyl and Chloro Substituents in Aromatic Systems
The acetyl and chloro groups appended to the aromatic ring of this compound are both classified as electron-withdrawing groups.
Chloro Group: As a halogen, chlorine exerts a dual electronic influence. It is electronegative, thus withdrawing electron density from the aromatic ring through the sigma bond (an inductive effect). This effect tends to stabilize the conjugate base of the benzoic acid, increasing its acidity. openstax.org
Acetyl Group: The acetyl group (a ketone) is a deactivating group, withdrawing electron density from the aromatic ring through both induction and resonance. This strong electron-withdrawing nature significantly stabilizes the carboxylate anion, thereby increasing the acidity of the molecule.
The combined presence of these two deactivating groups on the benzene ring makes the compound less susceptible to electrophilic aromatic substitution and influences the regioselectivity of any such reactions. The carboxylic acid group itself is also a deactivating, meta-directing group.
Historical Perspective of Related Chemical Entities
The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. wikipedia.org The parent compound, benzoic acid, was first obtained through the dry distillation of gum benzoin. wikipedia.org The elucidation of its structure and the investigation of its reactions by chemists like Liebig and Wöhler in the 19th century laid the groundwork for understanding aromatic chemistry. wikipedia.org
The industrial production of benzoic acid began with processes involving benzotrichloride, though these methods often resulted in chlorinated derivatives. wikipedia.org The development of catalytic oxidation of toluene (B28343) provided a more direct and cleaner route. wikipedia.org Throughout the 20th century, the systematic study of substituent effects on the reactivity and acidity of benzoic acids became a fundamental topic in physical organic chemistry. rsc.orgcdnsciencepub.com Halogenated benzoic acids, such as chlorobenzoic acids, became important as synthetic intermediates for pharmaceuticals, dyes, and agrochemicals. mdpi.comsmolecule.com The introduction of the acetyl group, creating acetylbenzoic acids, provided further versatile building blocks for organic synthesis.
Current Research Landscape and Academic Relevance
In the contemporary research environment, this compound is primarily valued as a specialized building block in organic synthesis. Its trifunctional nature (possessing a carboxylic acid, a ketone, and an aryl chloride) allows for a variety of chemical transformations.
The carboxylic acid can be converted into esters, amides, or acid chlorides. The ketone functionality of the acetyl group can undergo reactions such as reduction, oxidation, or condensation. The chloro substituent can participate in nucleophilic aromatic substitution reactions or be utilized in cross-coupling reactions, which are powerful tools for forming carbon-carbon or carbon-heteroatom bonds.
While large-scale studies dedicated solely to this compound are not prominent, its importance is demonstrated by its availability from chemical suppliers and its appearance in patent literature as an intermediate for creating more complex target molecules. bldpharm.comchiralen.com For instance, compounds with similar structural motifs are investigated for their potential in medicinal chemistry and materials science. smolecule.comontosight.ai The specific substitution pattern of this compound offers a precise and well-defined scaffold for constructing novel compounds with potentially useful biological or physical properties.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 258273-35-7 bldpharm.com |
| Molecular Formula | C₉H₇ClO₃ |
| Molecular Weight | 198.61 g/mol sigmaaldrich.com |
| Appearance | Solid (predicted) |
| IUPAC Name | This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClO3 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
3-acetyl-4-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13) |
InChI Key |
YJGNQDVOOATFIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Acetyl 4 Chlorobenzoic Acid
Classical Organic Synthesis Routes
Traditional methods for the synthesis of 3-Acetyl-4-chlorobenzoic acid rely on well-established reaction mechanisms in organic chemistry. These routes often involve multiple steps and utilize foundational reactions such as acylation and halogenation.
One of the most direct and classical approaches to synthesizing this compound involves the Friedel-Crafts acylation of a suitable chlorobenzoic acid derivative. In this method, an acetyl group is introduced onto the aromatic ring of a chlorobenzoic acid precursor. The starting material is typically 4-chlorobenzoic acid, which can be converted to a more reactive species like an acyl chloride or an ester prior to the acylation step.
The reaction generally proceeds by treating the 4-chlorobenzoic acid derivative with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The Lewis acid activates the acetylating agent, facilitating the electrophilic aromatic substitution onto the benzene (B151609) ring. The chloro and carboxyl groups on the starting material are deactivating and direct the incoming acetyl group to the meta position relative to the carboxyl group, resulting in the desired this compound.
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Starting Material | Acetylating Agent | Catalyst | Solvent | Temperature (°C) |
| 4-Chlorobenzoyl chloride | Acetyl chloride | AlCl₃ | Carbon disulfide | 0 - 5 |
| Methyl 4-chlorobenzoate | Acetic anhydride | AlCl₃ | Nitrobenzene | 20 - 30 |
It is important to control the reaction conditions, as side reactions and the formation of isomers can occur. The electron-withdrawing nature of the chloro and carboxyl groups makes the aromatic ring less reactive, often requiring stoichiometric amounts of the Lewis acid catalyst.
An alternative classical route involves the halogenation of an acetylbenzoic acid precursor. This approach starts with 3-acetylbenzoic acid and introduces a chlorine atom at the desired position on the aromatic ring. The directing effects of the acetyl and carboxyl groups, which are both meta-directing, would not typically yield the 4-chloro isomer directly. Therefore, this route often involves more complex strategies or the use of specific catalysts to achieve the desired regioselectivity.
A more plausible pathway involves the α-halogenation of the acetyl group's methyl hydrogens, followed by subsequent reactions. However, for direct aromatic halogenation, the conditions must be carefully chosen. The reaction typically employs a chlorinating agent, such as chlorine gas or sulfuryl chloride (SO₂Cl₂), and a Lewis acid catalyst.
The mechanism for the acid-catalyzed halogenation of a ketone proceeds through the formation of an enol, which is the rate-determining step. libretexts.org The enol then acts as a nucleophile, attacking the electrophilic halogen. libretexts.org
Table 2: General Conditions for Aromatic Halogenation
| Starting Material | Halogenating Agent | Catalyst | Solvent | Temperature (°C) |
| 3-Acetylbenzoic acid | Chlorine (Cl₂) | Iron(III) chloride (FeCl₃) | Acetic acid | 25 - 50 |
| 3-Acetylbenzoic acid | Sulfuryl chloride (SO₂Cl₂) | Aluminum chloride (AlCl₃) | Dichloromethane | 0 - 25 |
Achieving regioselectivity for the 4-position can be challenging due to the electronic properties of the substituents.
One possible convergent approach could involve the synthesis of a brominated or iodinated chlorobenzoic acid derivative and a separate acetyl-containing aromatic fragment. These two fragments could then be coupled using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. For instance, 4-chloro-3-iodobenzoic acid could be coupled with an acetyl-containing organometallic reagent.
Multi-step syntheses have been described for related compounds, starting from precursors like o-chlorobenzoic acid. juniperpublishers.comjuniperpublishers.com These often involve reactions such as acylation, cyclization, and substitution to build up the final molecular structure. juniperpublishers.comjuniperpublishers.com
Modern Synthetic Strategies and Innovations
Recent advancements in organic synthesis have led to the development of more efficient, selective, and environmentally friendly methods for preparing complex organic molecules. These modern strategies are increasingly being applied to the synthesis of intermediates like this compound.
Modern catalytic methods offer significant advantages in controlling the regioselectivity of reactions, which is a key challenge in the synthesis of polysubstituted aromatic compounds. The use of advanced catalysts can help to direct the acylation or halogenation to the desired position with high precision, minimizing the formation of unwanted isomers.
For Friedel-Crafts type acylation reactions, heterogeneous catalysts such as zeolites and metal oxides are being explored as alternatives to traditional Lewis acids. nih.gov These solid acid catalysts can offer improved regioselectivity, easier separation from the reaction mixture, and the potential for recycling, which aligns with the principles of green chemistry. nih.gov Similarly, in halogenation reactions, the choice of catalyst can significantly influence the position of substitution.
The development of catalysts for the selective oxidation of methyl groups on an aromatic ring also presents a potential route. For example, a process for the synthesis of 2-methyl-4-acetylbenzoic acid involves the selective oxidation of one methyl group of 3,4-dimethylacetophenone using specific catalysts. google.com A similar strategy could potentially be adapted for the synthesis of this compound from a suitable precursor.
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. researchgate.net These principles focus on aspects such as the use of less hazardous chemicals, renewable feedstocks, energy efficiency, and waste reduction. researchgate.netinnovareacademics.in
In the context of synthesizing this compound, green chemistry approaches could include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic reactions, including acylation and halogenation. ajrconline.orgunivpancasila.ac.id
Use of greener solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a key aspect of green chemistry. researchgate.net Solvent-free reactions, where the reactants are ground together, also represent a greener alternative. innovareacademics.in
By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Solid-Phase Synthesis Applications
While specific literature detailing the direct use of this compound in solid-phase synthesis is not abundant, its structural motifs are relevant to this field. Carboxylic acid functionalities are frequently used to anchor molecules to a solid support (resin). The acetyl and chloro groups offer potential sites for further chemical modification.
In solid-phase synthesis, a starting material is covalently bound to an insoluble polymer support, and subsequent reactions are carried out. This methodology simplifies purification, as excess reagents and byproducts can be washed away, leaving the resin-bound product. For instance, compounds like 4-(toluene-4-sulfonylamino)-benzoic acid have been used as starting points for solid-phase synthesis of more complex molecules like 1,3,4-oxadiazoles. derpharmachemica.com The carboxylic acid group of a molecule like this compound could theoretically be used to attach it to a resin, allowing the acetyl group to be modified in subsequent steps.
Yield Enhancement and Purity Considerations in Research Synthesis
Maximizing yield and ensuring high purity are critical in any chemical synthesis. In Friedel-Crafts acylation, several factors can be optimized.
Key Optimization Parameters in Friedel-Crafts Acylation:
| Parameter | Consideration | Impact on Yield and Purity |
| Catalyst Stoichiometry | A stoichiometric amount of the Lewis acid catalyst is often required because it complexes with both the starting material and the ketone product. organic-chemistry.org | Using a sub-stoichiometric amount can lead to incomplete reaction and lower yields. |
| Solvent | The choice of solvent is crucial. Solvents like 1,2-dichloroethane (B1671644) are common. google.com In some cases, solvent-free conditions under microwave irradiation have been explored to improve efficiency. organic-chemistry.org | The solvent must be inert to the reaction conditions and capable of dissolving the reactants. |
| Temperature Control | Reactions are often performed at controlled, low temperatures to minimize side reactions. google.com | Low temperatures can enhance the selectivity of the reaction and reduce the formation of unwanted byproducts. |
| Purification | Post-reaction workup and purification are essential. This typically involves quenching the reaction, followed by extraction. Techniques like recrystallization or column chromatography are then used to isolate the pure product. evitachem.com | Recrystallization from a suitable solvent system, such as ethanol/water, can significantly increase the purity of the final compound. |
Stereochemical Control and Isomer Considerations in Related Syntheses
This compound itself is an achiral molecule and therefore does not have stereoisomers. However, considerations of isomerism are paramount during its synthesis, and its derivatives can be chiral.
Isomer Formation: The Friedel-Crafts acylation of 2-chlorobenzoic acid can potentially lead to different positional isomers. The directing effects of the existing substituents on the aromatic ring—the ortho, para-directing chloro group and the meta-directing carboxylic acid group—determine the regioselectivity of the reaction. The substitution pattern of 2-chlorobenzoic acid means that acylation can occur at several positions. The formation of this compound is just one possibility, and the reaction conditions must be carefully controlled to favor this specific isomer over others, such as 4-acetyl-2-chlorobenzoic acid. nih.gov For example, nitration of 2-chlorobenzoic acid is known to produce a mixture of 2-chloro-5-nitro-benzoic acid and 2-chloro-3-nitro-benzoic acid. google.com
Stereochemistry in Subsequent Reactions: While this compound is achiral, it can be used as a precursor in the synthesis of chiral molecules. The acetyl group's carbonyl can be reduced to a hydroxyl group, creating a chiral center. The stereochemical outcome of such a reduction would depend on the reducing agent and the reaction conditions used. For example, the reduction of a ketone to a secondary alcohol can be achieved with high stereoselectivity using chiral reducing agents. This would transform the achiral starting material into a specific enantiomer of the resulting alcohol, a critical step in the synthesis of many pharmaceuticals.
Reactivity and Reaction Mechanisms of 3 Acetyl 4 Chlorobenzoic Acid
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. The rate and regioselectivity (the position of substitution) of these reactions are profoundly influenced by the substituents already present on the ring. wikipedia.orglibretexts.org In 3-Acetyl-4-chlorobenzoic acid, the benzene ring is trisubstituted, and the directing effects of all three groups must be considered to predict the outcome of further substitution.
The substituents can be classified based on their influence on the reaction rate (activating or deactivating) and their directing effects (ortho, para, or meta). wikipedia.orglibretexts.org
Carboxyl Group (-COOH): This group is strongly deactivating due to both a negative inductive effect (-I) and a negative resonance effect (-M), withdrawing electron density from the ring. It is a meta-director. minia.edu.eg
Acetyl Group (-COCH₃): Similar to the carboxyl group, the acetyl group is a strong deactivating group that withdraws electron density via induction and resonance. It is also a meta-director. minia.edu.egmsu.edu
Chlorine Atom (-Cl): Halogens are a unique class. They are deactivating due to a strong inductive electron-withdrawing effect but are ortho, para-directing because of a resonance effect where their lone pairs can donate electron density to the ring. masterorganicchemistry.comlibretexts.org
The combined effect of these three substituents renders the aromatic ring significantly electron-deficient and therefore highly deactivated towards electrophilic attack. libretexts.org Any EAS reaction would require harsh conditions. To predict the position of a potential fourth substituent, we analyze the directing effects relative to each group.
The -COOH group at C1 directs incoming electrophiles to C5.
The -COCH₃ group at C3 directs incoming electrophiles to C5.
The -Cl group at C4 directs incoming electrophiles to C2 and C6.
The positions C2, C5, and C6 are the potential sites for substitution. However, the powerful meta-directing and deactivating nature of both the carboxyl and acetyl groups strongly favors substitution at the C5 position, which is meta to both. While the chlorine directs to C2 and C6, these positions are ortho to strongly deactivating groups, which is generally disfavored. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C5 position.
| Substituent | Position | Effect on Reactivity | Directing Influence | Favored Position(s) for Substitution |
|---|---|---|---|---|
| -COOH | 1 | Strongly Deactivating | Meta | 5 |
| -COCH₃ | 3 | Strongly Deactivating | Meta | 5 |
| -Cl | 4 | Deactivating | Ortho, Para | 2, 6 |
Nucleophilic Reactions at the Carboxyl Group
The carboxylic acid functional group is a primary site for nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxyl moiety. jove.compressbooks.pub The general mechanism involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.eduopenochem.org
Common transformations include:
Esterification: In the presence of an acid catalyst, this compound can react with an alcohol (e.g., ethanol) to form the corresponding ester (ethyl 3-acetyl-4-chlorobenzoate). The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Acyl Chloride Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the more reactive 3-acetyl-4-chlorobenzoyl chloride. This acyl chloride is a versatile intermediate for synthesizing esters and amides under milder conditions than the parent carboxylic acid. vanderbilt.edu
Amide Formation: The acyl chloride can subsequently react with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide. Direct conversion from the carboxylic acid is also possible but typically requires high temperatures or the use of coupling agents.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |
| Amide Formation (from Acyl Chloride) | Ammonia (NH₃) or Amine (R'-NH₂) | Amide |
Transformations of the Acetyl Moiety
The acetyl group provides another reactive center in the molecule, primarily at its carbonyl carbon and the adjacent methyl protons.
Reduction of the Carbonyl: The ketone of the acetyl group can be reduced to a secondary alcohol (1-(2-chloro-5-carboxyphenyl)ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). Stronger reducing agents might also affect the carboxylic acid group.
Reduction to an Alkyl Group: The acetyl group can be completely reduced to an ethyl group through reactions like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). These methods are effective for converting aryl ketones to alkylbenzenes. minia.edu.eglibretexts.org
Oxidation of the Methyl Group: The acetyl group can undergo the haloform reaction if treated with a halogen in the presence of a base. This would convert the acetyl group into a carboxylate, resulting in a dicarboxylic acid (4-chloro-isophthalic acid), and produce a haloform (e.g., chloroform).
Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can oxidize the acetyl group, potentially leading to cleavage of the C-C bond under harsh conditions and forming a carboxylic acid at that position. msu.edumsu.edu
Halogen Atom Reactivity and Exchange Processes
The chlorine atom on the aromatic ring is generally unreactive towards nucleophilic substitution due to the high strength of the carbon-halogen bond on an sp²-hybridized carbon. tomsheppard.info However, substitution can be achieved under specific conditions.
Nucleophilic Aromatic Substitution (SₙAr): This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). wikipedia.orgchemistrysteps.com In this compound, the acetyl group is ortho to the chlorine, and the carboxyl group is meta. The ortho acetyl group strongly activates this position for nucleophilic attack. Therefore, reaction with a strong nucleophile (e.g., sodium methoxide) could potentially displace the chloride ion to form 3-acetyl-4-methoxybenzoic acid. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. total-synthesis.comfiveable.me
Halogen Exchange (Halex) Reactions: The chlorine atom can be exchanged for another halogen, such as fluorine or iodine. These transformations often require metal catalysts, such as copper or nickel complexes, and a source of the new halide. frontiersin.orgnih.gov For instance, reacting the molecule with potassium fluoride (B91410) in the presence of a suitable catalyst could yield 3-acetyl-4-fluorobenzoic acid. These reactions are synthetically valuable for modifying the reactivity of aryl halides. tomsheppard.inforsc.org
Mechanistic Investigations of Key Reactions
While specific kinetic and mechanistic studies for this compound are not widely published, its reaction mechanisms can be reliably inferred from well-established principles for analogous compounds.
Kinetic Studies of Reaction Pathways
Kinetic studies on electrophilic aromatic substitution reactions have established that the first step—the attack of the electrophile on the aromatic ring to form a carbocation intermediate—is the slow, rate-determining step. masterorganicchemistry.comlibretexts.org This is because this step temporarily disrupts the energetically favorable aromatic system. lumenlearning.com For this compound, the presence of three deactivating groups would lead to a very high activation energy for this step, resulting in a reaction rate that is significantly slower than that of benzene. libretexts.orgscielo.org.mx
In nucleophilic acyl substitution at the carboxyl group, the rate depends on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. pressbooks.pubvanderbilt.edu Acid catalysis increases the rate of esterification by protonating the carbonyl, making it a better electrophile. openochem.org
For SₙAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step also disrupts aromaticity. total-synthesis.com The rate is enhanced by the ability of electron-withdrawing groups to stabilize the negative charge of this intermediate.
Elucidation of Transition States and Intermediates
The key intermediates in the reactions of this compound are well-characterized for their respective reaction classes.
Wheland Intermediate (Arenium Ion): In an electrophilic aromatic substitution reaction, the attack of an electrophile on the benzene ring forms a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. msu.edulumenlearning.com This intermediate is not aromatic. The positive charge is delocalized across the carbon atoms ortho and para to the site of attack. The stability of this intermediate determines the reaction's regioselectivity and rate.
Tetrahedral Intermediate: For nucleophilic acyl substitution at the carboxyl or acetyl groups, the reaction proceeds through a tetrahedral intermediate. libretexts.orgvanderbilt.edu This species is formed when the nucleophile adds to the sp²-hybridized carbonyl carbon, which becomes sp³-hybridized. The subsequent collapse of this intermediate, involving the expulsion of the leaving group, restores the carbonyl. jove.com
Meisenheimer Complex: In the SₙAr reaction at the C4 position, the nucleophile's attack leads to a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex. fiveable.me The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-acetyl and para-carboxyl groups (if it were para), which provides significant stabilization and facilitates the reaction.
Transition states represent the highest energy point along the reaction coordinate for each step. For example, in EAS, the first transition state resembles the formation of the Wheland intermediate. masterorganicchemistry.com While these transient states cannot be isolated, their structures and energies are often investigated using computational chemistry to provide deeper insight into the reaction mechanism.
Reductive and Oxidative Transformations of this compound
The chemical behavior of this compound is characterized by the reactivity of its three main functional components: the acetyl group, the carboxylic acid moiety, and the chlorinated aromatic ring. Reductive and oxidative processes can selectively target these sites, leading to a variety of molecular transformations. The specific outcome of these reactions is highly dependent on the choice of reagents and the reaction conditions employed.
Reductive Transformations
The reduction of this compound can proceed at the acetyl group, the carboxylic acid group, or the aromatic ring. The chemoselectivity of these reductions is a key consideration in synthetic applications.
Reduction of the Acetyl Group
The acetyl group is generally more susceptible to reduction than the carboxylic acid. Mild reducing agents can selectively transform the ketone into a secondary alcohol. For instance, sodium borohydride (NaBH₄) is a well-established reagent for the reduction of ketones to alcohols and is generally unreactive towards carboxylic acids under standard conditions. The expected product of such a reaction would be 3-(1-hydroxyethyl)-4-chlorobenzoic acid.
To achieve complete reduction of the acetyl group to an ethyl group, more forcing conditions are typically required. Two classical methods for this transformation are the Wolff-Kishner and Clemmensen reductions.
Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate, followed by treatment with a strong base, such as potassium hydroxide (B78521), at elevated temperatures. This would convert the acetyl group into an ethyl group, yielding 3-ethyl-4-chlorobenzoic acid. These strongly basic conditions are generally compatible with the carboxylic acid and the chloro substituent.
Clemmensen Reduction : This method employs a zinc-mercury amalgam in the presence of a strong acid, like hydrochloric acid. While effective for the reduction of aryl ketones, the strongly acidic conditions may not be compatible with all substrates.
Catalytic hydrogenation can also be employed to reduce the acetyl group. Depending on the catalyst and conditions, this can lead to the secondary alcohol or the fully reduced ethyl group.
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Reduction to Alcohol | Sodium borohydride (NaBH₄) | 3-(1-hydroxyethyl)-4-chlorobenzoic acid | Selective for the ketone over the carboxylic acid. |
| Deoxygenation | Hydrazine (N₂H₄), Potassium hydroxide (KOH) | 3-Ethyl-4-chlorobenzoic acid | Wolff-Kishner reduction; performed under basic conditions. |
| Deoxygenation | Zinc-mercury amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 3-Ethyl-4-chlorobenzoic acid | Clemmensen reduction; performed under acidic conditions. |
Reduction of the Carboxylic Acid Group
The reduction of a carboxylic acid to a primary alcohol is a more challenging transformation that requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing both carboxylic acids and ketones. Therefore, treatment of this compound with LiAlH₄ would likely result in the reduction of both the carboxylic acid and the acetyl group, yielding (5-chloro-2-(1-hydroxyethyl)phenyl)methanol.
Selective reduction of the carboxylic acid in the presence of a ketone is difficult to achieve with common hydride reagents.
Reduction of the Aromatic Ring
Catalytic hydrogenation under more vigorous conditions, such as using a rhodium on carbon catalyst or high-pressure hydrogen with a platinum catalyst, can lead to the reduction of the aromatic ring. This would result in the formation of 3-acetyl-4-chlorocyclohexanecarboxylic acid. Such conditions may also lead to the reduction of the acetyl group and potentially hydrodehalogenation (removal of the chlorine atom).
Oxidative Transformations
The primary site for oxidation on this compound is the acetyl group. The carboxylic acid group is already in a high oxidation state, and further oxidation typically leads to decarboxylation, which requires harsh conditions.
Oxidation of the Acetyl Group
The acetyl group can be oxidized to a second carboxylic acid group, a transformation that can be achieved through the haloform reaction. This reaction proceeds by treating the methyl ketone with a halogen (such as bromine or chlorine) in the presence of a strong base. The reaction would yield 4-chloro-1,3-benzenedicarboxylic acid. This method is particularly useful for converting methyl ketones to carboxylic acids.
| Reaction Type | Reagent(s) | Product | Notes |
|---|---|---|---|
| Oxidation to Carboxylic Acid | Bromine (Br₂), Sodium hydroxide (NaOH) | 4-Chloro-1,3-benzenedicarboxylic acid | Haloform reaction. |
Chemical Derivatization and Analog Synthesis
Esterification and Amidation Reactions
The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions.
Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting 3-Acetyl-4-chlorobenzoic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). wikipedia.orgsynarchive.comwikipedia.org This is a reversible equilibrium-driven reaction, and using the alcohol as the solvent or removing the water byproduct can drive the reaction to completion. wikipedia.orgsynarchive.com
Alternative methods that avoid strong acidic conditions include reaction with alkyl halides under basic conditions or using coupling agents. These methods are particularly useful for substrates that may be sensitive to strong acids. dntb.gov.ua
Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group. Direct reaction with an amine is generally inefficient as the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. wikipedia.org Therefore, coupling agents are employed to facilitate amide bond formation. scirp.orgorganic-chemistry.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used to activate the carboxylic acid, allowing it to react with a primary or secondary amine to form the corresponding amide derivative. wikipedia.orgyoutube.com Another approach is to first convert the carboxylic acid to a more reactive species, such as an acid chloride by treating it with thionyl chloride (SOCl₂), which then readily reacts with an amine to yield the amide. wikipedia.org
Table 1: Examples of Esterification and Amidation Reactions
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') |
| Amidation (Coupling) | Amine (R'R''NH), Coupling Agent (e.g., DCC) | Amide (-CONR'R'') |
Reduction of the Carboxyl Group to Alcohols and Aldehydes
The carboxylic acid moiety can be reduced to yield primary alcohols or aldehydes, providing further avenues for diversification.
Reduction to Alcohols: Strong reducing agents are required for the conversion of carboxylic acids to primary alcohols. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, reducing the carboxyl group to a primary alcohol, yielding (5-chloro-3-(1-hydroxyethyl)phenyl)methanol. wikipedia.org However, LiAlH₄ is a potent reagent that will also reduce the acetyl group. A more selective alternative is borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), which chemoselectively reduces carboxylic acids in the presence of many other functional groups, including ketones. wikipedia.org This would produce 3-acetyl-4-chlorobenzyl alcohol.
Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than carboxylic acids, leading to over-reduction to the primary alcohol. wikipedia.org Therefore, this transformation is typically achieved indirectly. One common strategy involves first converting the carboxylic acid to a derivative such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) for acid chlorides or diisobutylaluminium hydride (DIBAL-H) for esters at low temperatures. researchgate.net
Table 2: Reduction of the Carboxyl Group
| Target Product | Typical Reagents | Notes |
|---|---|---|
| Primary Alcohol | LiAlH₄, BH₃·THF | LiAlH₄ will also reduce the acetyl group. BH₃·THF is more selective for the carboxylic acid. |
| Aldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | Two-step process via the acid chloride. |
Acetyl Group Modifications: Oxidation, Reduction, and Condensation Reactions
The acetyl group provides a rich site for chemical manipulation, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.
Oxidation: The methyl of the acetyl group can be oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or through the haloform reaction (using, for example, NaOBr), which would convert the acetyl group into a carboxylate and bromoform. This would ultimately yield 4-chloro-isophthalic acid.
Reduction: The ketone of the acetyl group can be selectively reduced to a secondary alcohol, forming a 1-(2-chloro-5-carboxyphenyl)ethanol derivative. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation, as it is a mild reducing agent that typically does not reduce carboxylic acids.
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions. For instance, in an aldol (B89426) condensation, the enolate can react with an aldehyde or ketone to form a β-hydroxy ketone, which can subsequently be dehydrated to an α,β-unsaturated ketone (a chalcone (B49325) derivative). lmaleidykla.lt Similarly, Claisen-Schmidt condensation with aromatic aldehydes can yield chalcone-like structures, which are valuable precursors for various heterocyclic compounds. The acetyl group can also react with amines to form imines or enaminones and with hydrazines to form hydrazones. acgpubs.org
Halogen Substituent Manipulations: Substitution and Cross-Coupling Reactions
The chlorine atom on the aromatic ring can be replaced or used as a handle for carbon-carbon and carbon-heteroatom bond formation.
Nucleophilic Aromatic Substitution (SNAr): The aromatic ring of this compound is activated towards nucleophilic attack by the presence of two electron-withdrawing groups (acetyl and carboxyl). These groups, particularly when ortho and para to the leaving group (chlorine), stabilize the negative charge in the intermediate Meisenheimer complex. wikipedia.orgpressbooks.pubnih.gov This facilitates the displacement of the chloride ion by strong nucleophiles such as alkoxides, amines, or thiolates, allowing for the introduction of a variety of substituents at the C4 position. wikipedia.orgpressbooks.pub
Cross-Coupling Reactions: The chloro-substituent enables participation in various transition-metal-catalyzed cross-coupling reactions. For example, in a Suzuki coupling, an organoboron reagent (R-B(OH)₂) and a palladium catalyst can be used to form a new carbon-carbon bond, replacing the chlorine with an alkyl or aryl group. Similarly, Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling with an amine in the presence of a palladium catalyst. Copper-catalyzed reactions, such as the Ullmann condensation, can also be employed to couple the aryl chloride with amines, a reaction particularly noted for chlorobenzoic acids. nih.gov
Synthesis of Heterocyclic Compounds Incorporating the Core Structure
The functional groups of this compound serve as excellent starting points for the synthesis of fused and appended heterocyclic systems, which are significant scaffolds in medicinal chemistry.
Thiazoles: The acetyl group can be a precursor for thiazole (B1198619) synthesis. Halogenation of the α-carbon of the acetyl group (e.g., using NBS or bromine) produces an α-haloketone. This intermediate can then undergo the Hantzsch thiazole synthesis, a condensation reaction with a thioamide, to construct a thiazole ring. synarchive.comscirp.orgfirsthope.co.inmdpi.com
Quinazolines and Quinazolinones: Derivatives of this compound can be used to synthesize quinazolinones. For example, conversion of the acetyl group to an amino group would yield an anthranilic acid derivative. These are common starting materials in various quinazoline (B50416) syntheses, such as condensation with acid chlorides, amides, or nitriles. organic-chemistry.orgorganic-chemistry.orgnih.gov
Benzodiazepines: The core structure can be modified to serve as a precursor for benzodiazepines. Many syntheses of the 1,4-benzodiazepine (B1214927) ring system start from 2-aminobenzophenones or related structures. mdpi.com Through a series of functional group manipulations, the acetyl and carboxyl groups of the parent molecule could be elaborated to construct the necessary precursors for cyclization into the seven-membered diazepine (B8756704) ring. researchgate.net
Design and Synthesis of Advanced Functional Analogs
By strategically combining the derivatization reactions described above, a wide array of advanced functional analogs can be designed and synthesized. The goal is often to create molecules with enhanced biological activity, improved pharmacokinetic properties, or novel material characteristics.
For example, an esterification or amidation reaction at the carboxyl group could be combined with a condensation reaction at the acetyl group. This would generate a library of compounds with diverse substituents at both ends of the molecule. Furthermore, a nucleophilic substitution of the chlorine atom could introduce another point of diversity.
An illustrative synthetic pathway could involve:
Selective reduction of the carboxyl group to a primary alcohol using BH₃·THF.
Condensation of the remaining acetyl group with a substituted aromatic aldehyde to form a chalcone derivative.
Nucleophilic aromatic substitution of the chloride with a desired nucleophile (e.g., morpholine).
This three-step sequence would yield a complex analog with significant structural modifications at all three initial functional sites, demonstrating the high degree of synthetic flexibility afforded by the this compound scaffold. Such systematic derivatization is a cornerstone of modern drug discovery and materials science.
Advanced Spectroscopic and Crystallographic Investigations of 3 Acetyl 4 Chlorobenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
While specific experimental spectra for 3-Acetyl-4-chlorobenzoic acid are not widely available in the public domain, the expected chemical shifts and coupling patterns can be reliably predicted based on the known effects of its constituent functional groups—a carboxylic acid, an acetyl group, and a chlorine atom—on a benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methyl protons of the acetyl group. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
Aromatic Protons: Three protons are attached to the aromatic ring. The proton at position 5 (H-5), situated between the chlorine and acetyl groups, is expected to be a doublet. The proton at position 6 (H-6), adjacent to the chlorine, would likely appear as a doublet of doublets. The proton at position 2 (H-2), next to the carboxylic acid group, would present as a doublet.
Acetyl Protons: The three equivalent protons of the methyl group (-COCH₃) would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.
Carboxylic Acid Proton: The acidic proton of the -COOH group would be observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the carbonyl carbons. The carboxylic acid carbonyl (C=O) carbon would appear around 165-175 ppm, while the ketone carbonyl carbon of the acetyl group would be found further downfield, typically in the 195-205 ppm range.
Aromatic Carbons: Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the chlorine (C-4) and the carbons bearing the acetyl (C-3) and carboxylic acid (C-1) groups would show distinct chemical shifts compared to the carbons bonded only to hydrogen (C-2, C-5, C-6).
Methyl Carbon: The methyl carbon of the acetyl group would give a signal in the aliphatic region, typically between 25-30 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | >10 (broad singlet) | ~168 |
| -C=O (Acetyl) | - | ~198 |
| -CH₃ (Acetyl) | ~2.6 (singlet) | ~28 |
| C-1 (Aromatic) | - | ~132 |
| C-2 (Aromatic) | ~8.1 (doublet) | ~130 |
| C-3 (Aromatic) | - | ~138 |
| C-4 (Aromatic) | - | ~135 |
| C-5 (Aromatic) | ~7.6 (doublet of doublets) | ~128 |
| C-6 (Aromatic) | ~7.9 (doublet) | ~131 |
Note: These are estimated values based on analogous structures and substituent effects. Actual experimental values may vary.
2D NMR Techniques for Structural Connectivity
To confirm the assignments made from 1D NMR spectra and to establish the precise connectivity of atoms, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the aromatic protons H-5 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the aromatic C-H pairs (C-2/H-2, C-5/H-5, and C-6/H-6) and the acetyl group's methyl carbon and its attached protons.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and molecular formula of the compound. For this compound (C₉H₇ClO₃), the expected exact mass can be calculated. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity approximately one-third of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem Mass Spectrometry for Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed insight into the structure of the molecule. For this compound, common fragmentation pathways for aromatic carboxylic acids and ketones would be anticipated.
Key expected fragmentation events include:
Loss of a methyl radical (•CH₃): A primary fragmentation would likely be the loss of the methyl group from the acetyl moiety, leading to a prominent fragment ion.
Loss of water (H₂O): Elimination of a water molecule from the carboxylic acid group is a possible fragmentation pathway.
Loss of carbon monoxide (CO): Subsequent fragmentation of the ion formed after the initial loss of the methyl radical could involve the loss of CO.
Decarboxylation: The loss of the carboxylic acid group as CO₂ is another characteristic fragmentation for benzoic acid derivatives.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Neutral Loss | Description |
|---|---|---|
| [M - CH₃]⁺ | •CH₃ | Loss of a methyl radical from the acetyl group. |
| [M - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid. |
| [M - COOH]⁺ | •COOH | Loss of the carboxyl radical. |
| [M - CH₃ - CO]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide after initial methyl loss. |
Note: 'M' represents the molecular ion. The m/z values would depend on the specific chlorine isotope (³⁵Cl or ³⁷Cl) present in the fragment.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
For this compound, the spectra would be dominated by vibrations associated with the carboxylic acid, ketone, and substituted benzene ring moieties.
Carboxylic Acid Group:
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, due to hydrogen bonding.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is characteristic of the carbonyl in the carboxylic acid.
Acetyl Group:
C=O Stretch: A strong absorption band for the ketonic carbonyl is expected around 1680-1700 cm⁻¹.
C-H Bends: Symmetric and asymmetric bending vibrations of the methyl group would appear in the 1350-1470 cm⁻¹ region.
Aromatic Ring:
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
C=C Stretch: Ring stretching vibrations usually result in a series of bands in the 1450-1600 cm⁻¹ region.
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic strong bands in the 680-900 cm⁻¹ region, which can be diagnostic of the 1,2,4-trisubstitution pattern.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman spectroscopy would provide complementary information, with non-polar bonds such as the aromatic C=C bonds often giving rise to strong Raman signals.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (Broad) |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 |
| Acetyl Group | C=O Stretch | 1680 - 1700 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Ring | C-H Out-of-Plane Bend | 680 - 900 |
| C-Cl Bond | C-Cl Stretch | 600 - 800 |
Note: These are typical frequency ranges. The exact position of the bands can be influenced by the electronic and steric effects of the substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups capable of absorbing light.
For this compound, the primary chromophore is the substituted benzene ring. The presence of the acetyl group (-COCH₃), the carboxylic acid group (-COOH), and the chlorine atom (-Cl) as substituents on the benzene ring influences the energy of its electronic transitions. These substituents can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.
The expected electronic transitions for this compound would primarily be π → π* transitions associated with the aromatic ring and n → π* transitions associated with the carbonyl groups of the acetyl and carboxylic acid functions. shu.ac.uklibretexts.org The π → π* transitions are typically of high intensity, while the n → π* transitions are of lower intensity. libretexts.org
A hypothetical UV-Vis spectrum for this compound in a non-polar solvent would be expected to show strong absorption bands characteristic of the substituted benzene ring. The exact λmax values would need to be determined experimentally. For context, the UV spectrum of a related compound, 4-chlorobenzoic acid, in alcohol shows a maximum absorption at 234 nm. nih.gov
Table 1: Expected Electronic Transitions and Absorption Characteristics for this compound
| Transition Type | Associated Functional Group(s) | Expected Wavelength Region | Expected Molar Absorptivity (ε) |
| π → π | Substituted Benzene Ring | 200-300 nm | High ( > 10,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl (C=O) of Acetyl and Carboxylic Acid | 280-350 nm | Low ( < 2,000 L mol⁻¹ cm⁻¹) |
Note: The values in this table are estimations based on general principles of UV-Vis spectroscopy and data for analogous compounds. Actual experimental values may vary.
X-ray Diffraction (XRD) for Single Crystal Structure Elucidation
The crystal packing of this compound would be significantly influenced by various intermolecular interactions. The most prominent of these would be the hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice versa.
The solid-state conformation of this compound would describe the spatial arrangement of its substituent groups relative to the benzene ring. The orientation of the carboxylic acid group and the acetyl group with respect to the plane of the benzene ring would be of particular interest. X-ray diffraction would reveal the dihedral angles that define these orientations.
It is common for carboxylic acid groups to be nearly coplanar with the aromatic ring to maximize conjugation. The acetyl group also has a preference for coplanarity for similar reasons, though steric hindrance from adjacent substituents could lead to a twisted conformation. The specific conformation adopted in the solid state would be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.
Table 2: Expected Crystallographic Parameters and Intermolecular Interactions for this compound
| Parameter | Expected Features |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric space groups are common for carboxylic acids forming dimers |
| Key Intermolecular Interactions | O-H···O hydrogen bonding (carboxylic acid dimers), C-H···O interactions, potential halogen bonding, π-π stacking |
| Conformational Features | Near coplanarity of the carboxylic acid group with the benzene ring. The acetyl group's orientation would be a balance of conjugation and steric effects. |
Note: This table presents expected features based on the crystal structures of analogous benzoic acid derivatives. The actual crystallographic data for this compound would need to be determined experimentally.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by a chiral molecule. This technique is exclusively used for the study of chiral compounds.
The parent molecule, this compound, is not chiral. Therefore, it would not exhibit a CD spectrum. However, if a chiral derivative of this compound were to be synthesized, CD spectroscopy would be an invaluable tool for its characterization.
For a hypothetical chiral derivative, for instance, one where a chiral center is introduced into the molecule, the CD spectrum would show positive or negative peaks (known as Cotton effects) at the wavelengths of UV-Vis absorption. The sign and magnitude of these Cotton effects would be characteristic of the absolute configuration (R or S) of the chiral center(s) and the conformation of the molecule in solution.
Should such chiral derivatives be developed, they could have potential applications in areas such as chiral recognition and asymmetric synthesis. e3s-conferences.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Detailed Density Functional Theory (DFT) studies specifically investigating the electronic structure of 3-Acetyl-4-chlorobenzoic acid, including analyses of frontier molecular orbitals (HOMO and LUMO), Mulliken charges, and spin density distribution, are not available in the provided search results.
Information regarding the application of ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, to calculate the molecular properties of this compound is not present in the search results.
Molecular Modeling and Dynamics Simulations
Specific studies on the conformational analysis of this compound, including the identification of stable conformers and the mapping of its potential energy surface, are not available in the provided search results.
While Molecular Electrostatic Potential (MEP) mapping is a common computational technique, no studies specifically presenting the MEP map for this compound to identify electrophilic and nucleophilic sites were found.
Prediction of Spectroscopic Parameters
There are no available computational studies in the search results that predict the spectroscopic parameters (e.g., vibrational frequencies for IR and Raman spectra, or chemical shifts for NMR spectra) of this compound.
Reaction Pathway Analysis and Mechanistic Insights via Computation
The synthesis of this compound likely proceeds through an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation of 4-chlorobenzoic acid. Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a means to investigate the intricate details of this reaction pathway.
A computational analysis of the Friedel-Crafts acylation of 4-chlorobenzoic acid would typically involve the following steps:
Reactant and Catalyst Complexation: The initial step of the reaction involves the interaction between the acylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride). Computational models can elucidate the geometry and electronic structure of the resulting complex.
Formation of the Acylium Ion: The Lewis acid facilitates the cleavage of the carbon-halogen bond in the acetyl chloride, leading to the formation of a highly electrophilic acylium ion. The energy barrier for this step can be calculated to understand its kinetics.
Electrophilic Attack on the Aromatic Ring: The acylium ion then attacks the electron-rich aromatic ring of 4-chlorobenzoic acid. The chlorine and carboxylic acid groups on the ring are deactivating and directing. The chlorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Computational calculations of the electron density distribution on the 4-chlorobenzoic acid ring can predict the most likely site of attack. The acetyl group is expected to add to the position meta to the carboxylic acid and ortho to the chlorine, which is the 3-position.
Formation of the Sigma Complex (Arenium Ion): The attack of the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of different possible sigma complexes can be compared computationally to confirm the regioselectivity of the reaction.
Deprotonation and Product Formation: In the final step, a proton is removed from the carbon atom that formed the new bond with the acylium ion, restoring the aromaticity of the ring and yielding the final product, this compound.
DFT studies on substituted acetophenones have shown that the nature and position of substituents significantly influence the electronic properties of the aromatic ring and the carbonyl group. These studies can provide analogous insights into how the chloro and carboxyl groups in this compound would affect its reactivity in subsequent reactions.
Quantitative Structure-Property Relationships (QSPR) in Research Contexts
Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural features of molecules with their physicochemical properties. While no specific QSPR studies on this compound were identified, research on related substituted benzoic acids demonstrates the application of this methodology.
A notable example is a Quantitative Structure-Activity Relationship (QSAR) study on the toxicity of various substituted benzoic acids to aquatic organisms. nih.gov Although focused on biological activity (a specific property), the principles are directly applicable to QSPR. In such studies, molecular descriptors, which are numerical representations of molecular structure, are correlated with an observed property using statistical methods.
Key molecular descriptors often used in QSPR studies of benzoic acids include:
Log P (Octanol-Water Partition Coefficient): A measure of the molecule's hydrophobicity.
pKa: The acid dissociation constant, which indicates the degree of ionization at a given pH.
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity.
Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.
A hypothetical QSPR model for a property of this compound would involve calculating these descriptors and fitting them to experimental data for a series of related compounds. The resulting equation could then be used to predict the property for molecules not included in the initial training set.
For instance, the toxicity of substituted benzoic acids to Daphnia magna has been modeled using log P and pKa as descriptors. nih.gov The study found that both the hydrophobicity and the ionization state of the molecules were crucial in determining their toxicity.
Table 1: Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Substituted Benzoic Acids
| Compound | Log P | pKa | Toxicity (log 1/EC50) |
| Benzoic acid | 1.87 | 4.20 | 1.54 |
| 4-Chlorobenzoic acid | 2.65 | 3.98 | 2.11 |
| 3-Chlorobenzoic acid | 2.49 | 3.82 | 2.05 |
| 4-Aminobenzoic acid | 0.83 | 4.92 | 1.22 |
| 3-Aminobenzoic acid | 1.03 | 4.79 | 1.30 |
This table is illustrative and based on data from studies on substituted benzoic acids to demonstrate the types of descriptors used in QSPR/QSAR modeling.
By applying these computational methodologies, researchers can gain a deeper understanding of the chemical behavior and properties of this compound, even in the absence of extensive experimental data.
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor in Natural Product Synthesis Research
Currently, there is a lack of direct, documented evidence in peer-reviewed literature showcasing the use of 3-acetyl-4-chlorobenzoic acid as a direct precursor in the total synthesis of natural products. However, its structural motifs are present in various complex natural molecules, suggesting its potential as a starting material or key intermediate. The presence of three distinct functional groups allows for a variety of synthetic transformations, making it a plausible, albeit currently underexplored, building block for the synthesis of heterocyclic and carbocyclic scaffolds that form the core of many natural products.
The general field of natural product synthesis often relies on the strategic use of multifunctional building blocks to construct complex architectures efficiently. The synthesis of alkaloids and other heterocyclic natural products frequently involves the use of substituted aromatic compounds that can be elaborated into the desired ring systems. For instance, the construction of certain alkaloid frameworks could potentially utilize the acetyl and carboxyl groups of this compound to form heterocyclic rings through condensation and cyclization reactions. The chloro substituent offers a handle for cross-coupling reactions to build additional complexity. While specific examples are not yet prevalent in the literature, the compound's structure aligns with the retrosynthetic logic for accessing certain classes of natural products.
Scaffold for Supramolecular Assembly Components
In the realm of supramolecular chemistry and crystal engineering, this compound presents itself as a promising, though not yet extensively studied, building block for the design of intricate molecular assemblies. The formation of supramolecular structures is governed by non-covalent interactions, and this molecule possesses several functional groups capable of participating in such interactions.
The carboxylic acid group is a primary site for strong and directional hydrogen bonding, often leading to the formation of predictable supramolecular synthons, such as the common carboxylic acid dimer. This dimerization can serve as a foundational interaction for organizing molecules into one-, two-, or three-dimensional networks.
Beyond the carboxylic acid, the acetyl group provides an additional hydrogen bond acceptor site, allowing for more complex hydrogen-bonding motifs and the potential to interact with a wider range of complementary molecules. The presence of both a strong hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the acetyl carbonyl) within the same molecule opens up possibilities for the construction of sophisticated, self-assembled architectures.
Furthermore, the chloro substituent on the aromatic ring introduces the possibility of halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering for its directionality and tunability. The interplay of hydrogen bonding from the carboxylic acid and acetyl groups, along with potential halogen bonding from the chloro group, could lead to the formation of robust and intricate supramolecular assemblies with unique topologies and properties. While specific studies on the supramolecular assemblies of this compound are not yet prominent, the fundamental principles of supramolecular chemistry suggest its significant potential in this area of research.
Intermediate in Polymer and Material Science Research (excluding industrial applications)
In the domain of polymer and material science research, this compound is a molecule with considerable, though largely untapped, potential as a functional monomer or intermediate for the synthesis of novel polymers and materials. Its utility stems from its reactive functional groups, which can be leveraged to introduce specific properties into polymeric structures or onto material surfaces.
One potential application is its use as a monomer in condensation polymerization. The carboxylic acid functionality can react with diols or diamines to form polyesters or polyamides, respectively. In such a scenario, the acetyl and chloro groups would be incorporated as pendant functionalities along the polymer backbone. These pendant groups could then be used for post-polymerization modification, allowing for the fine-tuning of the polymer's properties or for the attachment of other molecules of interest.
The carboxylic acid group also presents the opportunity for the molecule to be used as a precursor to a polymerization initiator. For example, it could be chemically modified to create an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This would enable the synthesis of well-defined polymers with an "alpha"-functional group derived from the 3-acetyl-4-chlorobenzoyl moiety.
Furthermore, in materials science, this compound could be employed for the surface modification of various substrates. The carboxylic acid can act as an anchor to attach the molecule to a material's surface, while the exposed acetyl and chloro groups could then be used to impart specific chemical reactivity or physical properties to that surface. Although direct research applications are not yet widely reported, the chemical nature of this compound makes it a versatile candidate for future research in the development of functional polymers and advanced materials.
Building Block for Ligands in Coordination Chemistry Research
The application of this compound as a building block for ligands in coordination chemistry is an area of significant research potential. The molecule's structure offers multiple sites for modification to create ligands that can coordinate with metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes.
The carboxylic acid group can be deprotonated to form a carboxylate, which is a common coordinating group for a wide range of metal ions. The acetyl group, while less common as a primary coordinating group, can be chemically modified. For example, it can undergo condensation reactions with amines or hydrazines to form Schiff base ligands. These Schiff bases often possess enhanced coordinating abilities and can lead to the formation of stable and structurally diverse metal complexes.
The synthesis of ligands from this compound would result in molecules that are bifunctional or potentially trifunctional in their coordination capabilities. The carboxylate can bind to one metal center, while the modified acetyl group can coordinate to the same or another metal center, potentially leading to the formation of polynuclear complexes or extended coordination polymers. The chloro substituent, while not typically a coordinating group, can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex. It can also serve as a site for further synthetic transformations to introduce additional coordinating groups.
The development of new ligands is a cornerstone of coordination chemistry, and the versatility of this compound makes it an attractive starting material for the design and synthesis of novel ligands with tailored properties for applications in catalysis, magnetism, and materials science.
Analytical Research Methodologies for 3 Acetyl 4 Chlorobenzoic Acid
Chromatographic Method Development
Chromatography is a cornerstone for the separation and analysis of 3-Acetyl-4-chlorobenzoic acid and its related compounds. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, monitoring reaction progress, or analyzing volatile derivatives.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purity determination of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly the method of choice.
Developing an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For compounds similar to this compound, C18 columns are frequently used as the stationary phase due to their hydrophobic nature, which allows for good retention and separation of aromatic carboxylic acids.
The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid group and thus its retention on the column. Acidifying the mobile phase with agents like phosphoric acid or formic acid suppresses the ionization of the carboxylic acid, leading to increased retention and improved peak shape. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from its impurities.
Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl group in this compound absorb UV light. The selection of an appropriate wavelength is crucial for achieving high sensitivity.
| Parameter | Typical Conditions for Related Compounds |
| Stationary Phase | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) ekb.eg |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |
| Detector | UV-Vis Detector (e.g., at 205 nm) ekb.eg |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. However, this compound, being a carboxylic acid, has low volatility and can exhibit poor peak shape due to its polarity. Therefore, derivatization is often necessary to convert it into a more volatile and less polar derivative.
Esterification is a common derivatization technique for carboxylic acids. colostate.edu For instance, reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst converts the carboxylic acid group into its corresponding ester. Another common method is silylation, where a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. nist.govnist.gov
The resulting volatile derivative can then be readily analyzed by GC. The choice of the GC column is important, with non-polar or medium-polarity columns, such as those with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase, being commonly used. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection.
| Parameter | Typical Conditions for Derivatized Carboxylic Acids |
| Derivatization Agent | Trimethylsilyl (TMS)ating agents (e.g., BSTFA) nist.govnist.gov |
| Stationary Phase | 5% Phenyl Polysiloxane (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgrsc.org It allows for the qualitative assessment of the consumption of reactants and the formation of products over time. libretexts.orgresearchgate.net
For TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. nih.govrsc.org The plate is then developed in a chamber containing an appropriate mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is critical for achieving good separation between the starting materials, intermediates, and the final product. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used, with the ratio adjusted to optimize the separation.
After development, the separated spots are visualized. Since this compound contains a chromophore, it can often be visualized under UV light. Staining with a suitable reagent, such as potassium permanganate (B83412) or iodine, can also be used to visualize the spots. The relative retention factor (Rf) values of the spots provide information about the components of the reaction mixture.
| Parameter | Typical Conditions for Aromatic Acids |
| Stationary Phase | Silica Gel G rsc.org |
| Mobile Phase | Toluene (B28343):Ethyl Acetate:Formic Acid (e.g., 5:4:1 v/v/v) |
| Visualization | UV light (254 nm) or staining with potassium permanganate |
Electrophoretic Techniques
While less common than chromatography for the routine analysis of small molecules like this compound, electrophoretic techniques, such as capillary electrophoresis (CE), can offer high separation efficiency and short analysis times. In CE, charged molecules migrate in an electrolyte solution under the influence of an electric field. Since this compound is a carboxylic acid, it can be analyzed in its anionic form at a suitable pH. The separation is based on the differences in the charge-to-size ratio of the analytes. This technique can be particularly useful for the separation of closely related isomers.
Spectrophotometric Methods for Research Quantification
UV-Vis spectrophotometry can be a straightforward and rapid method for the quantification of this compound in solutions, provided that it is the only component that absorbs at the selected wavelength or that the absorbance of other components is negligible or can be corrected for. The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine a separation method with a detection method, provide a powerful tool for the analysis of complex mixtures and the unambiguous identification of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. After derivatization to increase its volatility, this compound can be separated by GC and then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum, which is a unique fingerprint of the molecule, allowing for its definitive identification by comparing the obtained spectrum with a library of known spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound without the need for derivatization. nih.govresearchgate.net The compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS, and it can be operated in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred. The mass spectrometer provides both molecular weight information and structural information from the fragmentation pattern of the molecule, enabling its confident identification and quantification even at low concentrations. nih.govlcms.cz
| Technique | Ionization Mode | Typical m/z Transitions for Related Compounds |
| GC-MS | Electron Ionization (EI) | Molecular ion and characteristic fragment ions of the derivative |
| LC-MS/MS | Electrospray (ESI) Negative | Precursor ion [M-H]⁻ → Product ions vu.edu.au |
Environmental Chemistry and Biotransformation Pathways
Microbial Degradation Mechanisms in Environmental Systems
Microbial activity is a primary driver for the breakdown of chlorinated aromatic compounds in the environment. Bacteria, in particular, have evolved diverse metabolic strategies to utilize these xenobiotics as sources of carbon and energy.
The presence or absence of oxygen dictates distinct microbial degradation pathways for chlorinated benzoic acids.
Aerobic Routes: Under aerobic conditions, the typical bacterial degradation strategy involves an initial oxidative attack on the aromatic ring. jbarbiomed.com This process, often initiated by dioxygenase enzymes, introduces hydroxyl groups onto the ring, forming catechols or substituted catechols as key intermediates. jbarbiomed.com These catechols then undergo ring cleavage, either through an ortho or meta pathway, breaking down the aromatic structure into aliphatic acids that can enter central metabolic cycles. jbarbiomed.com Numerous bacterial strains have demonstrated the ability to degrade chlorobenzoic acids (CBAs) aerobically. For instance, Pseudomonas putida has been shown to utilize 4-chlorobenzoic acid by converting it to 4-chlorocatechol, which is then metabolized via an ortho cleavage pathway. ijsr.in Similarly, Aeromonas hydrophila isolated from wastewater is capable of degrading several CBA isomers, with varying efficiencies. jbarbiomed.com
Anaerobic Routes: In the absence of oxygen, the initial step in the bacterial degradation of CBAs is typically reductive dechlorination. jbarbiomed.com This process removes the chlorine substituent from the aromatic ring, a critical detoxification step, before the ring itself is broken down. jbarbiomed.com Following dechlorination, the resulting benzoic acid can be further metabolized through various anaerobic pathways.
The degradation efficiency of different CBA isomers can vary significantly depending on the microbial species and the position of the chlorine substituent. A study on Aeromonas hydrophila demonstrated different initial degradation rates for various chlorobenzoic acids, as detailed in the table below.
| Compound | Initial Degradation Rate (µM/hr) | Reference |
|---|---|---|
| 3-Chlorobenzoic acid (3-CBA) | 65 | jbarbiomed.com |
| 2-Chlorobenzoic acid (2-CBA) | 41 | jbarbiomed.com |
| 3,4-Dichlorobenzoic acid (3,4-DCBA) | 15.5 | jbarbiomed.com |
| 4-Chlorobenzoic acid (4-CBA) | 5 | jbarbiomed.com |
The breakdown of chlorinated aromatic compounds is catalyzed by a specific sequence of enzymes.
Aerobic Pathways: The aerobic catabolism of chlorobenzoates is initiated by benzoate dioxygenases . These enzymes catalyze the double hydroxylation of the benzene (B151609) ring to form catechol or substituted catechols. researchgate.net For 3-CBA, this can result in the formation of 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net The subsequent aromatic ring cleavage is facilitated by catechol 1,2-dioxygenase (ortho cleavage) or catechol 2,3-dioxygenase (meta cleavage). jbarbiomed.com The ortho pathway is commonly observed for chlorocatechols, leading to intermediates like cis,cis-muconic acid. ijsr.in
Anaerobic Pathways: In anaerobic metabolism, the key initial enzymes are reductive dehalogenases , which catalyze the removal of chlorine atoms. Following this, the dearomatized ring is cleaved. The entire process often involves the activation of the carboxyl group to a coenzyme A (CoA) ester, a common strategy in the anaerobic degradation of aromatic compounds. researchgate.net
Photodegradation Studies under Environmental Conditions
Sunlight can be a significant factor in the transformation of aromatic compounds in surface waters and on soil surfaces. Ultraviolet (UV) irradiation of chlorobenzoic acids in aqueous solutions has been shown to cause the replacement of the chlorine atom with hydroxyl (–OH) and hydrogen (–H) groups. acs.org This photodecomposition process yields corresponding hydroxybenzoic acids and benzoic acid. acs.org
Notably, in experiments with 4-chlorobenzoic acid, 4-acetylbenzoic acid was identified as one of the photodecomposition products, alongside terephthalic acid and 4-hydroxybenzoic acid. acs.org This finding suggests that solar irradiation could potentially form acetylated derivatives from chlorinated precursors. The photodegradation process can be enhanced by photocatalysts. For example, the degradation of 2-chlorobenzoic acid is accelerated in aqueous suspensions of titanium dioxide (TiO₂) under UV light. nih.gov
Abiotic Degradation in Aquatic and Soil Systems
Abiotic degradation refers to the transformation of a compound through non-biological chemical reactions, such as hydrolysis. The carbon-chlorine bond on an aromatic ring is generally resistant to abiotic hydrolysis under typical environmental pH and temperature conditions. However, other functional groups on the molecule may be more susceptible. While specific data for 3-Acetyl-4-chlorobenzoic acid is unavailable, related functional groups like acyl chlorides are known to react violently with water, hydrolyzing to the corresponding carboxylic acid. chemistry.coachwordpress.comlibretexts.org The acetyl group (–COCH₃) in this compound is much more stable than an acyl chloride but could potentially undergo slow hydrolysis over long periods, although this is not considered a primary degradation pathway in the environment.
Environmental Fate Modeling and Prediction (academic research)
Environmental fate models are computational tools used to predict the distribution, concentration, and persistence of chemicals in the environment. researchgate.net These models, such as the fugacity-based multimedia BETR-Global model, simulate the movement and transformation of substances between different environmental compartments, including air, water, soil, and sediment. nih.govnih.gov
To model a compound like this compound, key inputs are required, such as equilibrium partition ratios (e.g., K_OW, K_AW) and environmental degradation half-lives. nih.gov While specific models for this compound have not been published, such tools are routinely used for classes of compounds like chlorinated paraffins and other persistent organic pollutants to assess their potential for long-range transport and accumulation in remote regions. nih.govnih.govmdpi.com These models help researchers and regulators understand potential environmental exposure and risk in the absence of extensive monitoring data.
Role in Complex Environmental Mixtures (e.g., as a metabolite of other compounds)
This compound and its close analogs are not only primary pollutants but can also appear in the environment as transformation products of other chemicals.
From Pesticides and PCBs: Chlorobenzoic acids are known degradation intermediates of more complex chlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and some herbicides. jbarbiomed.comasm.org The degradation of these widely used industrial chemicals can be a significant source of CBAs in soil and sediment.
From Pharmaceuticals: 3-Chlorobenzoic acid is a known metabolic byproduct of the pharmaceutical drug bupropion. wikipedia.org
From Plastic Pyrolysis: Research has identified 4-chlorobenzoic acid as a product formed during the co-pyrolysis of mixed plastics containing polyethylene (B3416737) terephthalate (B1205515) (PET) and polyvinyl chloride (PVC). mdpi.com
From Photodegradation: As mentioned, 4-acetylbenzoic acid has been identified as a photoproduct of 4-chlorobenzoic acid, indicating that acetylated benzoic acids can be formed in the environment from simpler chlorinated precursors. acs.org
Supramolecular Chemistry and Crystal Engineering
Formation of Co-crystals and Salts with Organic and Inorganic Bases
The formation of multi-component crystals, such as co-crystals and salts, is a cornerstone of crystal engineering, allowing for the modification of a compound's physicochemical properties without altering its covalent structure. The ability of 3-Acetyl-4-chlorobenzoic acid to form such structures is rooted in the acidic nature of its carboxylic acid group and the potential for hydrogen bonding with its acetyl group.
Co-crystals are formed when this compound interacts with a neutral co-former through non-ionic interactions, primarily hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor, while the acetyl group can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust supramolecular synthons with a variety of organic molecules. For instance, co-crystallization with pyridine (B92270) derivatives can lead to the formation of acid-pyridine heterosynthons. The success of co-crystal formation can often be predicted by considering the pKa difference between the acid and the co-former base; a smaller difference (typically less than 1) favors co-crystal formation.
Salts , on the other hand, are formed through the transfer of a proton from the carboxylic acid of this compound to a basic co-former, resulting in an ionic pair. This typically occurs when the pKa difference between the acid and the base is significant (generally greater than 4). Organic bases such as amines are common salt formers. For example, the reaction of 3-chloro-4-hydroxyphenylacetic acid with various amines has been shown to result in salt formation. mdpi.com Similarly, inorganic bases, such as hydroxides or carbonates of alkali metals, would readily deprotonate the carboxylic acid to form the corresponding carboxylate salt.
The choice between co-crystal and salt formation is a critical aspect of crystal engineering and can be influenced by factors such as the solvent used for crystallization and the stoichiometry of the components.
Table 1: Examples of Co-crystal and Salt Formation in Substituted Benzoic Acids
| Benzoic Acid Derivative | Co-former | Type of Interaction | Resulting Structure |
|---|---|---|---|
| 3-Aminobenzoic acid | 4-Acetyl pyridine | Hydrogen Bonding | Co-crystal researchgate.net |
| 2,6-Dichlorophenyl)aminobenzoic acid | Variety of solvents | Conformational Flexibility | Polymorphs and a cocrystal salt rsc.org |
| 3-Chlorobenzoic acid | 4-Amino-2-chloropyridine | Hydrogen Bonding | Co-crystal researchgate.net |
| 4-Chlorobenzoic acid | 2-Amino-4-chloropyridinium | Proton Transfer | Molecular Salt researchgate.net |
Hydrogen Bonding Networks and Halogen Bonding Interactions
The crystal packing of this compound is expected to be dominated by a rich network of intermolecular interactions, with hydrogen bonds and halogen bonds playing pivotal roles in defining the supramolecular architecture.
Halogen Bonding Interactions: The chlorine atom on the aromatic ring of this compound introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. In the solid state, the chlorine atom can act as a halogen bond donor, interacting with Lewis bases such as the carbonyl oxygen of the acetyl or carboxylic acid group of an adjacent molecule (C-Cl···O). The strength of this interaction depends on the electrostatic potential of the chlorine atom and the nature of the acceptor group. Studies on other chloro-substituted benzoic acids have demonstrated the importance of halogen bonds in directing crystal packing. These interactions can be competitive with or complementary to hydrogen bonds, leading to diverse and complex supramolecular assemblies. acs.org For instance, in some structures, halogen bonds have been observed to link hydrogen-bonded chains into higher-dimensional networks.
Design of Self-Assembled Structures
The principles of molecular self-assembly, where molecules spontaneously organize into ordered structures, are central to the design of new materials with tailored properties. The functional groups of this compound provide the necessary information for its programmed assembly into predictable supramolecular architectures.
The formation of hydrogen-bonded dimers through the carboxylic acid groups is a primary and highly predictable self-assembly process. These dimers can then be considered as larger building blocks that further assemble through weaker interactions. For instance, the aromatic rings can engage in π-π stacking interactions, leading to the formation of one-dimensional columns or two-dimensional sheets. researchgate.net The acetyl and chloro substituents will influence the nature of this stacking, with their electronic and steric properties dictating the offset and distance between the aromatic planes.
Furthermore, the directional nature of both hydrogen and halogen bonds allows for a high degree of control over the final structure. By understanding the preferred geometries of these interactions, it is possible to design and predict the formation of specific supramolecular motifs. For example, the combination of the carboxylic acid dimer synthon with linear halogen bonding interactions could lead to the formation of well-defined molecular ladders or tapes. The ability to control the self-assembly of functionalized benzoic acids is crucial for the development of materials with specific applications, such as in the design of porous frameworks or in the controlled release of active molecules. nih.gov
Crystal Polymorphism and Its Research Implications
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Each polymorph has a different arrangement of molecules in the crystal lattice and, consequently, can exhibit different physicochemical properties, including melting point, solubility, and stability. The potential for polymorphism in this compound is significant due to its conformational flexibility and the variety of intermolecular interactions it can form.
The acetyl group attached to the benzene (B151609) ring has a degree of rotational freedom, which could lead to different molecular conformations being present in the solid state, a phenomenon known as conformational polymorphism. nih.gov Different conformers can pack in distinct ways, giving rise to different crystal structures.
Furthermore, the competition and interplay between the various hydrogen and halogen bonding interactions can lead to the formation of different supramolecular synthons, resulting in synthon polymorphism. For example, in one polymorph, the dominant interaction might be the carboxylic acid dimer, while in another, a combination of C-H···O hydrogen bonds and C-Cl···O halogen bonds might define the packing.
The study of polymorphism in this compound has important research implications. The discovery and characterization of different polymorphs are crucial for understanding the relationship between molecular structure and solid-state properties. For pharmaceutical applications, identifying the most stable polymorph is critical to ensure consistent product performance and to comply with regulatory requirements. The investigation of polymorphic systems often involves a combination of experimental techniques, such as X-ray diffraction and thermal analysis, as well as computational methods to predict and rationalize the stability of different crystal structures. rsc.orgmdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-Aminobenzoic acid |
| 4-Acetyl pyridine |
| 2,6-Dichlorophenyl)aminobenzoic acid |
| 3-Chlorobenzoic acid |
| 4-Amino-2-chloropyridine |
| 4-Chlorobenzoic acid |
| 2-Amino-4-chloropyridinium |
| 3-chloro-4-hydroxyphenylacetic acid |
| Diethylamine |
| Pyridine |
Interdisciplinary Research Applications of 3 Acetyl 4 Chlorobenzoic Acid
Application as a Probe Molecule in Mechanistic Chemical Biology (excluding therapeutic applications)
In mechanistic chemical biology, a probe is a small molecule used as a tool to study and understand biological processes, such as protein function or metabolic pathways, without a therapeutic goal. The value of a chemical probe lies in its ability to interact with a biological target specifically and elicit a measurable response, thereby helping to elucidate the target's role in a biological system. unc.edu
While specific studies employing 3-Acetyl-4-chlorobenzoic acid as a chemical probe are not extensively documented, its structure contains key features that make it a plausible candidate for such a role. The carboxylic acid group can engage in hydrogen bonding and ionic interactions, the acetyl group can act as a hydrogen bond acceptor or a reactive handle for further chemical modification, and the chlorinated aromatic ring provides a scaffold with defined steric and electronic properties.
The development of a chemical probe involves rigorous validation to ensure its activity is well-understood and specific to its intended target. unc.edu For a molecule like this compound to be validated as a probe, it would need to undergo a series of investigations, as outlined in the hypothetical research plan below.
Table 1: Hypothetical Validation Plan for this compound as a Chemical Probe
| Validation Step | Objective | Potential Role of this compound's Functional Groups |
|---|---|---|
| Target Identification & Binding | Identify the specific biological macromolecule (e.g., enzyme, receptor) with which the compound interacts. | The carboxylic acid and acetyl groups could mediate binding to an active site through electrostatic interactions or hydrogen bonds. |
| In Vitro Potency & Selectivity | Determine the concentration required to interact with the target and confirm it does not interact with off-targets. unc.edu | The chloro and acetyl substituents create a unique electronic and steric profile that could confer selectivity for a specific protein over closely related ones. |
| Mechanism of Action | Elucidate how the molecule affects the function of its target (e.g., inhibition, activation). | The compound could act as a competitive inhibitor by mimicking a natural substrate or as an allosteric modulator by binding to a secondary site. |
| Cellular Activity Assessment | Confirm that the molecule can enter cells and engage its target in a biological context to produce a measurable effect. | The overall physicochemical properties would determine its ability to cross cell membranes and its stability in the cellular environment. |
Contributions to Advanced Materials Science Research
In materials science, small organic molecules with multiple functional groups, known as linkers or monomers, are fundamental building blocks for creating larger, functional materials like metal-organic frameworks (MOFs) or specialized polymers. The carboxylic acid group on this compound makes it particularly suitable for this purpose, as it can coordinate with metal ions or react to form ester or amide bonds in polymerization processes.
For instance, related compounds like 4-Chlorobenzoic acid are used as ligands to synthesize luminescent lanthanide complexes and organotin(IV) benzoates with specific properties. sigmaaldrich.com By analogy, this compound could serve as a linker in the construction of novel coordination polymers or MOFs. The additional acetyl and chloro groups could modify the resulting material's properties, such as pore size, stability, and functionality, compared to simpler benzoic acid linkers.
Table 2: Potential Applications of this compound in Materials Science
| Material Type | Role of Compound | Potential Functionality Conferred |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Organic Linker | The carboxylic acid group coordinates to metal centers. The acetyl and chloro groups would line the pores of the framework, potentially offering selective binding sites for guest molecules. |
| Specialty Polymers | Monomer | The carboxylic acid can be converted to an acid chloride and used in polyester (B1180765) or polyamide synthesis. The pendant acetyl and chloro groups would influence the polymer's thermal properties, solubility, and refractive index. |
| Functionalized Surfaces | Surface Modifier | The molecule could be anchored to a surface (e.g., silica (B1680970), metal oxide) via its carboxylic acid group, presenting a surface decorated with acetyl and chloro functionalities for further chemical reactions or specific binding events. |
Use in Synthetic Methodology Development
The development of new chemical reactions is a cornerstone of organic chemistry. To prove the utility and scope of a new reaction, chemists often test it on a range of molecules, known as substrates, that contain various functional groups. A good benchmark substrate has a combination of reactive sites and functional groups that can test the selectivity and efficiency of a new method.
This compound, with its three distinct functional groups (carboxylic acid, ketone, and aryl chloride), represents an excellent candidate as a benchmark substrate. A new synthetic method could be evaluated based on its ability to selectively modify one functional group while leaving the others intact. For example, a new reduction method could be tested for its ability to reduce the acetyl group to an alcohol without affecting the carboxylic acid or the chloro-substituent.
Table 3: this compound as a Benchmark Substrate
| Reaction Type Being Tested | Target Functional Group | Test of Selectivity |
|---|---|---|
| Selective Reduction | Acetyl (ketone) | The reaction should reduce the ketone to an alcohol without reducing the carboxylic acid or causing dehalogenation. |
| Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl Chloride | The reaction should form a new carbon-carbon or carbon-nitrogen bond at the chlorine position without interference from the acidic proton of the carboxylic acid or the enolizable ketone. |
| Esterification or Amidation | Carboxylic Acid | The reaction should selectively convert the carboxylic acid to an ester or amide without side reactions at the ketone. |
Role in Analytical Chemistry Standard Development
In analytical chemistry, reference standards are highly pure compounds used to develop and validate new analytical methods for identifying, quantifying, and purifying other substances. For example, 4-Chlorobenzoic acid has been used as a standard for organic trace analysis. guidechem.com
This compound could serve as a valuable reference standard in the development of advanced analytical techniques, particularly for methods designed to separate and identify complex mixtures of structurally similar aromatic acids or ketones. Its distinct structure would produce a unique signature in various analytical platforms. This is particularly relevant in research settings where new separation or detection methods are being pioneered, rather than for routine quality control.
For instance, when developing a new high-performance liquid chromatography (HPLC) method for analyzing metabolites or degradation products of more complex molecules, this compound could be used to:
Optimize Separation: Its retention time can be used as a benchmark to adjust mobile phase composition and flow rates for optimal separation of a class of related compounds.
Calibrate Detectors: Its known concentration and response factor in detectors like mass spectrometry (MS) or ultraviolet (UV) spectroscopy can help in the calibration and validation of the detector's performance. up.ac.za
Verify Peak Identity: In complex chromatograms, spiking a sample with this standard can help confirm the identity of unknown peaks with similar retention times through co-elution studies.
Table 4: Potential Use of this compound as an Analytical Standard
| Analytical Technique | Role as a Standard | Information Provided |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Retention Time Standard | Provides a reference point for the chromatographic behavior of polar, aromatic acids. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Reference Compound (after derivatization) | The trimethylsilyl (B98337) derivative would provide a reference mass spectrum for identifying related chlorinated and acetylated aromatic compounds. nist.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift Reference | The distinct signals for its protons and carbons in a known pure sample can aid in the structural elucidation of unknown, related compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Reference Spectrum | Provides a benchmark spectrum showing characteristic absorption bands for the carbonyls (ketone and acid) and the substituted aromatic ring. |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Pathways
The classical synthesis of acetylated aromatic compounds often relies on Friedel-Crafts acylation, which typically requires stoichiometric amounts of a Lewis acid catalyst and can generate significant chemical waste. organic-chemistry.orgsapub.org Future research is focused on developing more efficient, selective, and sustainable synthetic routes.
One of the most promising areas is the application of transition metal-catalyzed C-H activation . nih.gov This strategy allows for the direct functionalization of carbon-hydrogen bonds on the aromatic ring, bypassing the need for pre-functionalized starting materials and thus improving atom economy. acs.org Research could explore ruthenium or rhodium-catalyzed C-H acylation of 4-chlorobenzoic acid, potentially offering a more direct and greener route to the target molecule. rsc.orgchinesechemsoc.org Such methods often utilize sustainable oxidants like molecular oxygen (O₂) or electricity, further enhancing their environmental credentials. nih.govchinesechemsoc.org
Continuous-flow chemistry presents another frontier for the synthesis of 3-Acetyl-4-chlorobenzoic acid. tue.nl Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and safer handling of reactive intermediates. Combining C-H activation methodologies with flow chemistry could enable the scalable and efficient production of this and related compounds. tue.nl
Additionally, the development of novel catalytic systems, including metal-free and halogen-free catalysts for acylation, represents a significant step forward. sciencedaily.comacs.org These approaches aim to minimize metallic and halogenated waste streams, aligning with the principles of green chemistry. acs.org
| Synthetic Method | Description | Potential Advantages | Key Research Focus |
| Traditional Friedel-Crafts Acylation | Electrophilic aromatic substitution using an acyl chloride/anhydride (B1165640) and a Lewis acid catalyst (e.g., AlCl₃). organic-chemistry.org | Well-established and versatile. | Developing milder conditions and recyclable catalysts. |
| Catalytic C-H Activation/Acylation | Direct introduction of the acetyl group onto the C-H bond of 4-chlorobenzoic acid using a transition metal catalyst. nih.gov | High atom economy, reduced waste, potential for novel regioselectivity. | Catalyst design (e.g., Ru, Rh), use of sustainable oxidants (O₂, electricity). chinesechemsoc.org |
| Continuous-Flow Synthesis | Performing the synthesis in a continuous flow reactor instead of a batch process. tue.nl | Enhanced safety, scalability, precise control over reaction conditions, improved yield and purity. | Integration of novel catalytic systems into flow setups. |
| Metal- and Halogen-Free Acylation | Utilizing reagents like methanesulfonic anhydride to promote acylation without metal or halogen-based reagents. acs.org | "Greener" process with minimal toxic waste streams. | Expanding the substrate scope and improving reaction efficiency. |
Advanced Mechanistic Characterization Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While the general mechanism of Friedel-Crafts acylation is well-documented, the intricacies of novel catalytic systems require advanced characterization. youtube.com
Future research will likely employ a combination of experimental and computational techniques to elucidate the mechanisms of C-H activation and other new pathways. In-situ spectroscopic methods , such as ReactIR (Fourier-transform infrared spectroscopy) and Raman spectroscopy, can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data.
Computational chemistry , particularly Density Functional Theory (DFT), will be instrumental in modeling reaction pathways. DFT calculations can be used to determine the structures and energies of transition states and intermediates, corroborating experimental findings and providing predictive insights into catalyst behavior and selectivity. For C-H activation pathways, computational studies can help clarify the nature of the rate-determining step, such as whether it involves a base-assisted intramolecular electrophilic-type substitution (BIES). chinesechemsoc.org
Kinetic studies , including isotopic labeling experiments (e.g., using deuterium), will remain essential for probing mechanistic details. For instance, the presence or absence of a kinetic isotope effect can help determine whether C-H bond cleavage is involved in the rate-determining step of the reaction. chinesechemsoc.org
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Retrosynthesis prediction algorithms can be used to propose novel and efficient synthetic routes that a human chemist might overlook. researchgate.netengineering.org.cnarxiv.org By training on vast databases of known chemical reactions, these AI tools can deconstruct the target molecule into simpler, commercially available precursors. nih.govchemrxiv.org
| AI/ML Application | Description | Potential Impact on this compound Research |
| Retrosynthesis Prediction | AI algorithms propose synthetic pathways by working backward from the target molecule. engineering.org.cnarxiv.org | Discovery of more efficient, cost-effective, or sustainable synthetic routes. |
| Property Prediction (QSAR) | ML models predict biological activity or physicochemical properties based on molecular structure. elsevier.com | Rapid screening of virtual libraries of derivatives for drug discovery or materials science applications. |
| Generative Molecular Design | AI models generate novel chemical structures optimized for specific properties or functions. verisimlife.com | Design of new drug candidates, ligands, or functional materials based on the core scaffold. |
| Reaction Optimization | ML algorithms predict optimal reaction conditions (temperature, solvent, catalyst) and yields. elsevier.com | Acceleration of the development and scale-up of novel synthetic pathways. |
Sustainable Chemistry Approaches for Synthesis and Degradation
The principles of green chemistry are increasingly guiding chemical research, focusing on minimizing environmental impact. Future work on this compound will heavily incorporate these principles.
For synthesis , beyond the methods mentioned in section 12.1, research into energy-efficient techniques is paramount. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and decrease energy consumption compared to conventional heating. ijprdjournal.comrasayanjournal.co.in Similarly, ultrasound-assisted synthesis (sonochemistry) can enhance reaction rates and yields. The application of these techniques to the synthesis of this compound could offer significant environmental benefits. researchgate.netBiocatalysis represents another green frontier, where enzymes or whole-cell systems are used to perform chemical transformations under mild, aqueous conditions. researchgate.nettudelft.nl Future research could explore engineered enzymes for the selective acylation of 4-chlorobenzoic acid or the asymmetric reduction of the acetyl group to form chiral alcohols, which are valuable pharmaceutical intermediates. sphinxsai.com
Regarding degradation , chlorinated aromatic compounds are often persistent environmental pollutants. slideshare.netnih.gov Research into the sustainable degradation of this compound is therefore critical. Building on studies of related compounds like chlorobenzoic acids, future work could investigate microbial degradation pathways. eurochlor.orgepa.gov This involves identifying and engineering microorganisms, such as Pseudomonas species, that can use the compound as a carbon source. slideshare.net Aerobic degradation pathways would likely proceed through intermediates like chlorocatechols, while anaerobic pathways could involve reductive dechlorination. slideshare.netresearchgate.net Advanced photocatalytic degradation, using semiconductor materials like TiO₂ and light to generate reactive oxygen species, offers another promising approach for the complete mineralization of such compounds into CO₂, water, and HCl.
Expanding Applications in Fundamental Chemical Sciences
The unique combination of functional groups in this compound makes it an attractive building block for various applications in fundamental chemical sciences.
In materials science , substituted benzoic acids are widely used as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) . nih.govrsc.org MOFs are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.netbrieflands.com The specific geometry and functional groups of this compound could be exploited to create novel MOFs with tailored pore environments and functionalities. nih.gov
In chemical biology , the compound could serve as a scaffold for the development of chemical probes . The acetyl group can be modified to attach reporter tags (e.g., fluorophores), while the carboxylic acid can be used to link to biomolecules. Such probes could be used for bioimaging or to study biological processes. mdpi.com For example, derivatives could be designed as specific enzyme inhibitors, building on research showing that functionalized benzoic acids can inhibit bacterial enzymes like peroxiredoxin. nih.gov
Furthermore, the molecule is a versatile intermediate for organic synthesis . The three distinct functional groups—carboxylic acid, ketone, and aryl chloride—can be selectively manipulated to build more complex molecular architectures, contributing to the synthesis of new pharmaceuticals, agrochemicals, or functional dyes.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Acetyl-4-chlorobenzoic acid, and how do reaction conditions influence yield?
- Methodology : A two-step synthesis is typically employed:
Chlorination : Introduce chlorine at the 4-position of benzoic acid derivatives using Cl₂ gas with FeCl₃ catalysis under controlled temperatures (40–60°C) to avoid over-chlorination .
Acetylation : Use Friedel-Crafts acylation with acetyl chloride and AlCl₃ to introduce the acetyl group at the 3-position. Solvent choice (e.g., nitrobenzene) and stoichiometric ratios (1:1.2 for AlCl₃:substrate) critically impact regioselectivity and purity .
- Validation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers optimize spectroscopic characterization for structural confirmation?
- NMR Analysis : Use -NMR (400 MHz, DMSO-d₆) to identify aromatic protons (δ 7.5–8.2 ppm) and acetyl protons (δ 2.6 ppm). -NMR distinguishes carbonyl carbons (C=O at ~170 ppm) and chlorine-substituted carbons .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 212.9984 for C₉H₆ClO₃) .
Q. What safety protocols are critical for handling halogenated benzoic acids?
- Waste Management : Segregate halogenated waste in labeled containers and neutralize acidic residues with sodium bicarbonate before disposal. Partner with certified waste management services to comply with EPA guidelines .
- PPE : Use nitrile gloves, fume hoods, and chemical-resistant aprons to minimize exposure to corrosive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitution?
- Case Study : In fluorobenzoic acid synthesis, competing substituents (e.g., -Cl vs. -CO₂H) require DFT calculations to predict electron density maps. Adjust reaction temperature (e.g., 60°C vs. 80°C) to favor ortho/para-directing effects .
- Experimental Validation : Compare HPLC retention times and -NMR coupling constants of isomers to identify dominant products .
Q. What computational tools enable predictive synthesis planning for derivatives?
- AI-Driven Platforms : Tools like Reaxys and Pistachio predict feasible routes by cross-referencing reaction databases. For example, Reaxys identifies 83% of successful routes for chloro-acetylbenzoic acids using one-step retrosynthetic models .
- Limitations : Machine learning models may overlook steric hindrance in bulky derivatives; manual validation via molecular docking (e.g., AutoDock Vina) is recommended .
Q. How to design kinetic studies for acetylation reaction mechanisms?
- Method : Use in-situ FTIR to track acetyl group incorporation (C=O stretch at 1680 cm⁻¹). Vary AlCl₃ concentrations (0.5–2.0 eq.) to determine rate constants (k) via pseudo-first-order kinetics .
- Data Interpretation : Plot ln([reactant]) vs. time to identify deviations from ideal behavior, suggesting intermediate stabilization or side reactions .
Q. What strategies improve bioactivity in NMDA receptor antagonists derived from this compound?
- Structural Analogs : Replace the acetyl group with sulfonamide or indole moieties to enhance blood-brain barrier permeability. For example, YM-36117 (a tricyclic indole derivative) showed 90% NMDA inhibition at 10 µM .
- In Vitro Testing : Use HEK-293 cells expressing NMDA receptors for IC₅₀ determination via calcium flux assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
